N-benzyl-2-(4-methylphenoxy)acetamide
Description
N-Benzyl-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a benzyl group attached to the nitrogen atom and a 4-methylphenoxy moiety at the α-position of the acetamide backbone. The compound shares a common scaffold with pharmacologically active acetamides, which often exhibit anti-inflammatory, receptor antagonism, or enzyme inhibition properties .
Properties
CAS No. |
303796-44-3 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31g/mol |
IUPAC Name |
N-benzyl-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H17NO2/c1-13-7-9-15(10-8-13)19-12-16(18)17-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
IEFXLJACSKRQKM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The 4-methylphenoxy group confers moderate hydrophobicity compared to halogenated analogs (e.g., 4-chlorophenoxy in ).
- Heterocyclic cores (e.g., indole or tetrahydroisoquinoline) significantly alter bioactivity by introducing planar rigidity or hydrogen-bonding sites .
Comparison :
- Phase-transfer catalysis (PTC) is efficient for simple alkylations , while heterocyclic cores require multi-step protocols (e.g., indole functionalization in ).
Pharmacological Activities
- Anti-inflammatory activity : Compound 3h (N-benzyl-2-(1-(4-chlorobenzoyl)-indol-3-yl)acetamide) exhibits IC₅₀ values of 4.73 ± 0.15 µM (COX-1) and 4.99 ± 0.11 µM (COX-2), indicating moderate selectivity .
- Receptor antagonism: Tetrahydroisoquinoline derivatives (e.g., 17a) act as orexin-1 receptor antagonists, with substituents like propoxy or trifluoroethoxy groups modulating potency .
- Toxicity profile: Benznidazole, a nitroimidazole acetamide, causes severe side effects (e.g., peripheral neuropathy) due to nitro group reactivity , whereas non-nitro analogs (e.g., 4-methylphenoxy) may offer improved safety.
Key Insight: The 4-methylphenoxy group may balance lipophilicity and metabolic stability compared to nitro or halogenated groups.
Physicochemical Properties
- Solubility: The 4-methylphenoxy group enhances lipophilicity (logP ~2.5–3.0) compared to polar analogs like 3h (logP ~4.14) .
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